molecular formula C14H15FN2O2 B5551624 3-(4-fluorophenyl)-N-isobutyl-5-isoxazolecarboxamide

3-(4-fluorophenyl)-N-isobutyl-5-isoxazolecarboxamide

Cat. No. B5551624
M. Wt: 262.28 g/mol
InChI Key: TUVVKABJPRPKQO-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-isobutyl-5-isoxazolecarboxamide is a compound of interest within the realm of synthetic chemistry and materials science. Its relevance spans across various fields, primarily due to its unique molecular structure and the potential applications it may have in drug design, materials engineering, and as a probe in biochemical assays.

Synthesis Analysis

The synthesis of compounds structurally related to this compound involves complex organic reactions, where the precision in the creation of the isoxazole ring and the incorporation of the fluorophenyl group is crucial. A study highlighted the synthesis and characterization of similar compounds, emphasizing the use of specific routes that supported the correct identification and differentiation of isomers through chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis (McLaughlin et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, particularly crystal structure determination, plays a vital role in understanding the compound's physical and chemical properties. For compounds akin to this compound, X-ray diffraction data have been instrumental in confirming their structure, supported by IR, NMR, and mass spectral data, which provide insights into the molecular geometry, bonding, and interactions within the crystal lattice (Jasinski et al., 2012).

Chemical Reactions and Properties

The reactivity of this compound is influenced by its functional groups and molecular structure. Studies on similar compounds have shown how modifications in the isoxazole ring or the introduction of various substituents can significantly alter their chemical behavior, leading to diverse reaction pathways and products. This aspect is crucial for designing compounds with desired properties for specific applications (Yu et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are directly related to their molecular structure. Analytical techniques like single crystal X-ray diffraction and spectroscopy are employed to elucidate these properties, providing valuable information for further applications and synthesis optimization (Saeed et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for the compound's applications in various fields. Research into compounds with similar structures has shed light on their potential as intermediates in the synthesis of more complex molecules, highlighting the importance of understanding these properties for chemical synthesis and material science applications (Patterson et al., 1992).

Scientific Research Applications

Isoxazol Derivatives and Immunosuppression Research has investigated isoxazol derivatives for their immunosuppressive properties, particularly in the context of disease-modifying antirheumatic drugs. These studies focus on their ability to inhibit mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis. Pyrimidine nucleotides are essential for immune cell functions, and the inhibition of this enzyme by isoxazol derivatives like A77-1726 (a close relative of 3-(4-fluorophenyl)-N-isobutyl-5-isoxazolecarboxamide) could explain their effectiveness in immunosuppression and potential applications in transplantation and autoimmune disease management (Knecht & Löffler, 1998).

Polyamide Synthesis Another area of research involves the synthesis of aromatic polyamides incorporating ether and isopropylidene or hexafluoroisopropylidene links, using multiring, flexible dicarboxylic acids. These polyamides exhibit high glass transition temperatures and good thermal stability, making them potential materials for high-performance applications. The presence of fluorinated components, akin to the structural motifs found in this compound, could contribute to these materials' desirable properties (Hsiao & Yu, 1996).

Anaerobic Transformation of Phenols Studies have also explored the anaerobic transformation of phenol to benzoate using fluorinated analogues to understand the transformation mechanism. This research provides insights into environmental bioremediation processes and the role of fluorinated compounds in influencing microbial pathways. The transformation involves carboxylation at specific positions relative to the phenolic hydroxyl group, a reaction mechanism that might be influenced by structural analogues like this compound (Genthner, Townsend, & Chapman, 1989).

Research Chemical Synthesis and Characterization The synthesis and characterization of novel research chemicals, including those with structures similar to this compound, have been documented. Such studies aim to clarify the chemical properties, potential biological activities, and pharmacological profiles of these compounds, underscoring their significance in drug discovery and biochemical research (McLaughlin et al., 2016).

Mechanism of Action

Without specific studies or literature, it’s difficult to determine the mechanism of action of this compound. It could potentially interact with biological systems in a variety of ways, depending on its structure and properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Without specific information on this compound, general safety guidelines for handling chemicals should be followed .

properties

IUPAC Name

3-(4-fluorophenyl)-N-(2-methylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-9(2)8-16-14(18)13-7-12(17-19-13)10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVVKABJPRPKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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